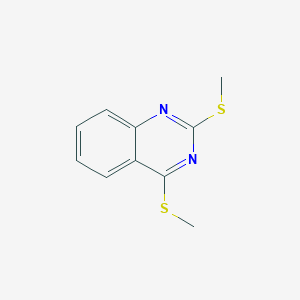

Quinazoline, 2,4-bis(methylthio)-

Description

Significance of Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of paramount importance in the field of chemical research. Among these, nitrogen and sulfur-containing heterocycles are particularly noteworthy for their diverse applications and unique properties. openmedicinalchemistryjournal.comnih.govijsrtjournal.com These compounds form the structural backbone of a vast array of natural products, pharmaceuticals, and advanced materials. openmedicinalchemistryjournal.comnih.govmsesupplies.com The presence of nitrogen and sulfur atoms within the ring imparts distinct electronic and steric characteristics, leading to a wide range of chemical reactivity and biological activity. openmedicinalchemistryjournal.comnih.gov

Nitrogen heterocycles are integral to the structure of many biologically vital molecules, including nucleic acids and amino acids. nih.gov Their derivatives are prominent in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a nitrogen heterocyclic scaffold. msesupplies.com Sulfur-containing heterocyles, on the other hand, are recognized for their unique electronic properties, finding applications in materials science as molecular conductors and magnets. nih.govresearchgate.net The combination of both nitrogen and sulfur within a single heterocyclic system often leads to synergistic effects, resulting in compounds with enhanced biological and material properties. openmedicinalchemistryjournal.comresearchgate.net

The Quinazoline (B50416) Scaffold as a Privileged Structure in Organic and Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. mdpi.comarabjchem.orgresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds with a broad spectrum of therapeutic applications. mdpi.comarabjchem.orgresearchgate.netresearchgate.netnih.gov The versatility of the quinazoline scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile. researchgate.netnih.gov

Quinazoline derivatives have been extensively investigated and have shown remarkable efficacy in various therapeutic areas, including but not limited to:

Anticancer: A significant number of quinazoline-based compounds have been developed as potent anticancer agents. mdpi.comarabjchem.orgnih.gov

Antimicrobial: The quinazoline nucleus is a key feature in many compounds exhibiting antibacterial and antifungal properties. arabjchem.orgresearchgate.net

Anti-inflammatory: Several quinazoline derivatives have demonstrated significant anti-inflammatory activity. mdpi.comarabjchem.org

Antiviral: The scaffold has been utilized in the design of agents targeting various viral infections. mdpi.comarabjchem.org

Other Therapeutic Areas: The biological activities of quinazolines extend to antidiabetic, antioxidant, anticonvulsant, and antihypertensive properties. mdpi.comarabjchem.orgresearchgate.net

The first quinazoline derivative was synthesized in 1869, and since then, the field has expanded dramatically, with numerous synthetic methodologies being developed to access a wide array of functionalized quinazolines. arabjchem.org

Overview of Sulfur-Substituted Quinazoline Derivatives in Academic Literature

The incorporation of sulfur-containing functional groups into the quinazoline scaffold has been a fruitful area of research, leading to the discovery of compounds with unique chemical and biological properties. openmedicinalchemistryjournal.commdpi.comnih.gov The introduction of thioether, sulfone, or other sulfur-containing moieties can significantly influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.

Academic literature reports on a variety of sulfur-substituted quinazolines, with substitutions commonly occurring at the 2, 4, and 6-positions of the quinazoline ring. nih.gov For instance, 2-thioxoquinazolinones and their derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. sapub.orgtandfonline.com Furthermore, the synthesis of 2,4-disubstituted quinazolines bearing sulfur-containing side chains has been explored for applications in areas such as anticancer and anti-angiogenesis research. nih.govnih.gov The versatility of these sulfur-substituted derivatives makes them valuable intermediates for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

Research Focus: Quinazoline, 2,4-bis(methylthio)- as a Model System for Advanced Studies

This article focuses specifically on the chemical compound Quinazoline, 2,4-bis(methylthio)- . This particular derivative, with its two methylthio groups at the 2 and 4 positions of the quinazoline ring, serves as an excellent model system for in-depth chemical studies. Its relatively simple yet functionally rich structure allows for the investigation of fundamental aspects of synthesis, reactivity, and structural chemistry within this class of compounds. The presence of the two reactive methylthio groups provides opportunities for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex quinazoline derivatives.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | 2,4-bis(methylsulfanyl)quinazoline |

| CAS Number | 48141-61-3 |

| Molecular Formula | C₁₀H₁₀N₂S₂ |

| Molecular Weight | 222.33 g/mol |

| Canonical SMILES | CSC1=NC2=CC=CC=C2C(=N1)SC |

| InChI Key | ZTISACKWPCLLCJ-UHFFFAOYSA-N |

Data sourced from PubChem CID 10955167 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(methylsulfanyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTISACKWPCLLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC2=CC=CC=C21)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449687 | |

| Record name | Quinazoline, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48141-61-3 | |

| Record name | Quinazoline, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Quinazoline, 2,4 Bis Methylthio

Nucleophilic Substitution Reactions at Positions 2 and 4

The carbon atoms at positions 2 and 4 of the quinazoline (B50416) ring are electron-deficient, making them prime targets for nucleophilic aromatic substitution (SNAr). The methylthio (-SCH₃) group is an effective leaving group, facilitating these transformations. Extensive studies on analogous 2,4-disubstituted quinazolines, particularly 2,4-dichloroquinazoline (B46505), have established that the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.gov This enhanced reactivity is attributed to the greater ability of the N1 nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4. This principle of regioselectivity is generally applicable to Quinazoline, 2,4-bis(methylthio)- .

The reaction of Quinazoline, 2,4-bis(methylthio)- with nitrogen nucleophiles such as primary and secondary amines, as well as hydrazine, serves as a powerful method for the synthesis of substituted aminoquinazolines. By controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), selective substitution can be achieved.

Typically, reaction with one equivalent of an amine at moderate temperatures leads to the monosubstituted product, 4-amino-2-(methylthio)quinazoline . The more forcing conditions, such as higher temperatures or the use of excess amine, are required to replace the second methylthio group to yield 2,4-diaminoquinazoline derivatives. This stepwise displacement allows for the synthesis of unsymmetrically substituted quinazolines by using different amines in sequence.

Hydrazine reacts similarly, initially attacking the C4 position to form a 4-hydrazino-2-(methylthio)quinazoline , which is a key intermediate for the synthesis of fused heterocyclic systems like triazoloquinazolines.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table illustrates the expected products based on established reactivity principles. Specific reaction conditions may vary.

| Nucleophile (Nu-H) | Position of Attack | Product Structure | Product Name |

|---|---|---|---|

| Primary Amine (R-NH₂) | C4 (Selective) |  |

4-(Alkylamino)-2-(methylthio)quinazoline |

| Secondary Amine (R₂NH) | C4 (Selective) |  |

4-(Dialkylamino)-2-(methylthio)quinazoline |

| Primary Amine (R-NH₂) | C2 and C4 (Exhaustive) |  |

N²,N⁴-Dialkylquinazoline-2,4-diamine |

| Hydrazine (H₂N-NH₂) | C4 (Selective) |  |

4-Hydrazino-2-(methylthio)quinazoline |

Oxygen nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), can also displace the methylthio groups. Reaction with sodium methoxide (B1231860) in methanol, for instance, would be expected to first yield 4-methoxy-2-(methylthio)quinazoline . Complete substitution under harsher conditions would lead to 2,4-dimethoxyquinazoline . Hydrolysis with sodium hydroxide can convert the methylthio groups into hydroxyl groups, leading to quinazoline-2,4(1H,3H)-dione after tautomerization. googleapis.com

Similarly, sulfur nucleophiles like thiolates (RS⁻) can react at the C4 and C2 positions to displace the methylthio groups, leading to new thioether derivatives. The relative reactivity follows the same pattern, with the C4 position being the more favorable site for initial attack.

Oxidation Reactions of the Methylthio Moieties

The sulfur atoms of the methylthio groups are susceptible to oxidation, yielding the corresponding sulfoxides and sulfones. These oxidized derivatives are of significant interest as the sulfonyl group is an excellent leaving group, often more reactive than the corresponding sulfide (B99878) or chloride, and can also modulate the biological activity of the molecule. The oxidation occurs in a stepwise manner.

Mild oxidation of Quinazoline, 2,4-bis(methylthio)- using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can selectively produce the corresponding sulfoxide. Depending on the stoichiometry, monosulfoxide or disulfoxide derivatives can be formed. The primary product would be 2-(methylthio)-4-(methylsulfinyl)quinazoline , reflecting the higher reactivity of the C4 position, though mixtures are possible.

The use of stronger oxidizing conditions, such as an excess of m-CPBA or other powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄), leads to the full oxidation of both methylthio groups to their corresponding sulfone derivatives. google.com The resulting product, 2,4-bis(methylsulfonyl)quinazoline , is a highly activated substrate for nucleophilic substitution reactions. The conversion of a related compound, 2,4-bis(methylthio)quinazoline-8-carboxamide , to its bis(methylsulfonyl) analog using m-CPBA has been documented. google.com

Table 2: Products of Oxidation Reactions

| Oxidation State | Product Structure | Product Name |

|---|---|---|

| Sulfide (Starting Material) |  |

Quinazoline, 2,4-bis(methylthio)- |

| Disulfoxide |  |

Quinazoline, 2,4-bis(methylsulfinyl)- |

| Disulfone |  |

2,4-bis(methylsulfonyl)quinazoline |

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the quinazoline nucleus are generally challenging. The pyrimidine (B1678525) portion of the quinazoline system is strongly electron-deficient due to the presence of the two electronegative nitrogen atoms. This property deactivates the entire heterocyclic system towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

Consequently, any electrophilic substitution is expected to occur on the benzenoid ring rather than the pyrimidine ring. In the closely related quinoline (B57606) system, electrophilic attack occurs preferentially at the C5 and C8 positions of the carbocyclic ring. reddit.com By analogy, it is predicted that electrophilic substitution on Quinazoline, 2,4-bis(methylthio)- would also favor positions C5 and C8. The reaction would require harsh conditions (e.g., strong acids, high temperatures) to overcome the deactivating effect of the fused pyrimidine ring. The two methylthio groups, while being on the pyrimidine ring, exert only a minor electronic influence on the reactivity of the distant benzenoid ring.

Cycloaddition and Ring Transformation Reactions Involving the Quinazoline Core

The quinazoline ring system, particularly when substituted with electron-donating groups, exhibits a rich and diverse reactivity profile. The presence of two nitrogen atoms within the heterocyclic core makes it a candidate for cycloaddition and ring transformation reactions, especially when treated with highly electrophilic reagents. The compound Quinazoline, 2,4-bis(methylthio)- possesses nucleophilic ring nitrogens at positions 1 and 3, which can act as sites for annulation reactions to build fused heterocyclic systems.

Research into the reactivity of N-heterocycles has shown that electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are exceptionally versatile reagents for constructing new rings onto existing heterocyclic frameworks. thieme-connect.commdpi.com The reaction typically proceeds through a sequence involving an initial nucleophilic attack followed by cyclization.

In the case of Quinazoline, 2,4-bis(methylthio)-, the reaction with an electron-deficient alkyne like DMAD is initiated by the nucleophilic attack of one of the quinazoline ring nitrogens (N-1 or N-3) onto the electrophilic triple bond of DMAD. This initial Michael-type addition results in the formation of a zwitterionic intermediate. This highly reactive intermediate can then undergo a series of transformations.

The most common pathway involves an intramolecular cyclization where the anionic carbon of the intermediate attacks an electrophilic site within the quinazoline ring, or a substituent, to form a new heterocyclic ring. Subsequent rearrangement, elimination of a leaving group, or aromatization can lead to a stable, fused polycyclic product. For instance, reactions of this nature with related N-heterocycles are known to form fused systems like pyrimido[2,1-b]quinazolines. While direct studies on 2,4-bis(methylthio)quinazoline are not extensively detailed, the reaction course can be inferred from the well-established chemistry of similar systems.

The reaction of 2,4-bis(methylthio)quinazoline with DMAD is expected to yield novel fused quinazoline structures. The general mechanism involves the formation of an initial adduct which then cyclizes. The regiochemistry of the final product would depend on which nitrogen atom initiates the attack and the subsequent cyclization pathway.

The table below outlines the expected reaction sequence and products based on established reactivity patterns of N-heterocycles with DMAD.

| Reactant A | Reactant B | Proposed Intermediate | Final Product Class | Reaction Conditions |

|---|---|---|---|---|

| Quinazoline, 2,4-bis(methylthio)- | Dimethyl Acetylenedicarboxylate (DMAD) | Zwitterionic Adduct | Pyrimido[2,1-b]quinazoline derivatives | Inert solvent (e.g., Toluene, Dioxane), Reflux |

Detailed research findings on analogous systems demonstrate the utility of this approach. For example, the reaction between various N,N- and S,N-dinucleophiles and DMAD consistently leads to cyclization at the nearest ester group, forming new heterocyclic rings. mdpi.com The interaction of 2-hydrazinobenzimidazoles with DMAD, for instance, results in the formation of dihydrobenzo nih.govresearchgate.netimidazo[2,1-c] nih.govnih.govresearchgate.nettriazines. mdpi.com This underscores the general applicability of DMAD in synthesizing fused heterocycles from starting materials containing endocyclic nucleophilic nitrogen atoms.

The transformation of the quinazoline core via this method provides a powerful synthetic route to complex, multi-ring systems that are of interest in medicinal chemistry and materials science. The specific products obtained from the reaction of Quinazoline, 2,4-bis(methylthio)- with various dienophiles would be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts.

The table below details the specific classes of compounds involved and the resulting structures from these transformations.

| Starting Material | Reagent | Anticipated Product Structure | Significance of Transformation |

|---|---|---|---|

| Quinazoline, 2,4-bis(methylthio)- | Dimethyl Acetylenedicarboxylate (DMAD) | Fused Pyrimido[2,1-b]quinazoline | Access to complex polycyclic heteroaromatic systems from a simple quinazoline precursor. |

Structure Activity Relationship Sar Studies on Quinazoline, 2,4 Bis Methylthio Analogues in Biological Contexts

Elucidation of Structural Determinants for In Vitro Biological Activities

The biological activity of quinazoline (B50416) derivatives is intricately linked to the nature and position of substituents on the quinazoline core.

The presence and positioning of methylthio groups at the C2 and C4 positions of the quinazoline ring are critical determinants of biological activity. Research has shown that these groups can significantly influence the compound's interaction with biological targets. For instance, in a series of 2,4-disubstituted quinazolines, the symmetrical substitution at these positions was found to be crucial for their cytotoxic effects against various cancer cell lines. nih.gov

The replacement of one or both methylthio groups with other functionalities leads to significant changes in activity. For example, the synthesis of 2-thio- nih.govlincoln.ac.uknih.govtriazolo[1,5-c]quinazoline derivatives, where the C2-methylthio group is incorporated into a triazole ring, has been explored to generate compounds with antimicrobial properties. nih.gov Furthermore, studies on 2-mercapto-4(3H)-quinazolinone analogs, which can be considered precursors to S-methylated compounds, have identified potent antitumor agents. mdpi.com This highlights the importance of the sulfur linkage at these positions.

Modifications to the benzenoid portion of the quinazoline ring system also play a pivotal role in modulating biological activity. The introduction of various substituents on this ring can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to target proteins.

For instance, in the development of selective inhibitors for human epidermal growth factor receptor 2 (HER2), it was found that substituents at the C-6 position of the quinazoline core were critical for achieving selectivity over the epidermal growth factor receptor (EGFR). nih.gov Specifically, the introduction of a 6-iodo substituent in 2-mercapto-4(3H)-quinazolinone analogs was a key feature in a series of compounds with antitumor activity. mdpi.com However, it was also noted that an iodo-group at the C-6 position could be detrimental to the antimicrobial activity of other quinazoline derivatives. nih.gov

The nature of the substituent on the benzenoid ring can also dictate the type of biological activity. For example, different substitutions on the benzene (B151609) ring of quinazolinone derivatives have led to compounds with partial agonistic or antagonistic activity towards the constitutive androstane (B1237026) receptor (CAR). lincoln.ac.uk

Exploration of Substitutions at the Methylthio Groups for Modulating Activity

Direct modification or replacement of the methylthio groups at the C2 and C4 positions offers a strategy to fine-tune the biological activity of quinazoline analogues. This approach allows for the introduction of diverse chemical functionalities, leading to altered target interactions and pharmacological profiles.

Studies have shown that replacing the methylthio groups with various amines can lead to potent anticancer agents. For example, a series of 2,4-bis-substituted symmetrical secondary amine derivatives of quinazoline demonstrated significant anticancer activity. nih.gov In another study, the replacement of the 2-methylthio group with various substituted anilines in quinazoline derivatives was explored for their activity as dual inhibitors of EGFR and carbonic anhydrase IX (CAIX). arabjchem.org

The following table summarizes the effects of various substitutions at the C2 and C4 positions on the biological activity of quinazoline analogues.

| Original Group | Position | New Substituent | Observed Biological Activity | Reference |

| Methylthio | C2 | Substituted Anilide | Dual EGFR/CAIX inhibition | arabjchem.org |

| Methylthio | C2, C4 | Symmetrical Secondary Amines | Anticancer | nih.gov |

| Methylthio | C2 | Imidazole | Tubulin polymerization promotion, Anticancer | rsc.org |

| Methylthio | C2 | Benzotriazole | Anticancer | rsc.org |

| Methylthio | C2 | Thioether | Antitumor | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Several QSAR studies have been conducted on quinazoline derivatives to understand the structural requirements for their various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological data.

For instance, a QSAR study on a series of quinazoline derivatives as cytotoxic agents against a breast cancer cell line identified several key descriptors that were significant for predicting their anticancer activity. nih.gov Another study on quinoline (B57606) and quinazoline derivatives against Plasmodium falciparum used quantum chemical descriptors to build reliable QSAR models for predicting antimalarial activity. researchgate.net The insights gained from these models can be used to prioritize the synthesis of new compounds with potentially improved activity.

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. biointerfaceresearch.com

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based drug design strategies have been employed to develop novel quinazoline analogues with improved therapeutic properties.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which represents the essential steric and electronic features required for biological activity. researchgate.net QSAR models are also a key component of ligand-based design. mdpi.com For example, a ligand-based approach was used to design novel quinazolin-4(3H)-one derivatives as breast cancer inhibitors, leading to the identification of compounds with predicted activities better than the template molecule. researchgate.net

Structure-based drug design , on the other hand, is employed when the 3D structure of the target protein is available. This allows for the use of molecular docking simulations to predict the binding mode and affinity of potential ligands within the active site of the target. nih.gov This information can then be used to design new molecules with improved interactions with the target. For instance, molecular docking studies have been used to understand the interactions of quinazoline derivatives with the active site of EGFR, guiding the design of new inhibitors. nih.govnih.gov

The following table outlines the key differences between these two drug design strategies:

| Strategy | Requirement | Methodology | Application Example | Reference |

| Ligand-Based | A set of active ligands | Pharmacophore modeling, QSAR | Design of quinazolin-4(3H)-one breast cancer inhibitors | researchgate.net |

| Structure-Based | 3D structure of the target | Molecular docking, Molecular dynamics | Design of quinazoline-based EGFR inhibitors | nih.govnih.gov |

Mechanistic and Theoretical Investigations of Quinazoline, 2,4 Bis Methylthio and Its Derivatives

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and understand the properties and interactions of "Quinazoline, 2,4-bis(methylthio)-" and its derivatives at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.comscispace.com By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can understand the charge transfer within the molecule and predict its reactivity. researchgate.netiaea.org For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine the optimized geometries, vibrational frequencies, and electronic properties of quinazolinone derivatives. iaea.org These studies help in understanding the stability and reactivity of different tautomeric forms and conformations of these compounds. nih.gov The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT calculations, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. scispace.comresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions (e.g., protein active sites)

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand when it binds to a biological target, such as a protein's active site. clockss.orgrsc.org These simulations provide valuable information on the stability of the ligand-protein complex over time and the nature of the interactions involved. clockss.orgd-nb.info For example, MD simulations have been used to confirm the stability of quinazoline (B50416) derivatives within the active sites of enzymes like butyrylcholinesterase (BuChE) and to understand the flexibility of the protein upon ligand binding. clockss.orgd-nb.info The simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the binding affinity and selectivity of the compound. clockss.orgnih.gov The general AMBER force field (GAFF) is commonly used for the ligand, while various force fields like ff99SB are used for the protein in these simulations. nih.gov

Quantum Chemical Descriptors in Structure-Property Correlations

Quantum chemical descriptors, derived from computational methods, are used to establish relationships between the chemical structure of a molecule and its physical or biological properties. These descriptors, which include electronic, steric, and thermodynamic properties, are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Molecular Docking Studies for Binding Affinity Prediction and Mode of Action

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govresearchgate.net This method is instrumental in understanding the binding mode and predicting the binding affinity of a compound. d-nb.infonih.gov For "Quinazoline, 2,4-bis(methylthio)-" derivatives, docking studies have been crucial in elucidating their interactions with various enzyme active sites. d-nb.infosemanticscholar.orgresearchgate.net These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are responsible for the inhibitory activity of the compounds. nih.govbioinformation.net The results from docking studies are often used to explain the structure-activity relationships observed in a series of compounds and to guide the design of more potent inhibitors. nih.govresearchgate.net For instance, docking has been used to study the binding of quinazoline derivatives to enzymes like human thymidylate synthase and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Mechanistic Elucidation of In Vitro Biological Activities

The biological activities of "Quinazoline, 2,4-bis(methylthio)-" and its derivatives are often investigated through in vitro enzyme inhibition studies. These studies provide direct evidence of the compound's mechanism of action at a molecular level.

Enzyme Inhibition Studies

Derivatives of "Quinazoline, 2,4-bis(methylthio)-" have been evaluated for their inhibitory activity against a range of enzymes implicated in various diseases.

| Enzyme Target | Key Findings |

| Epidermal Growth Factor Receptor (EGFR) | Some quinazolinone analogs have shown potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK), with IC50 values in the nanomolar range. nih.gov |

| Dihydrofolate Reductase (DHFR) | Certain quinazolinone derivatives have demonstrated significant DHFR inhibitory activity, with some compounds showing IC50 values in the low micromolar to nanomolar range. nih.gov |

| Butyrylcholinesterase (BuChE) | Novel 2,4-disubstituted quinazoline derivatives have been identified as potent and selective inhibitors of BuChE, with some compounds exhibiting IC50 values in the sub-micromolar range, suggesting their potential for Alzheimer's disease treatment. d-nb.info |

| Bacterial DNA Gyrase | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as novel inhibitors of the bacterial DNA gyrase subunit B (GyrB), with some derivatives showing potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |

These studies often involve determining the half-maximal inhibitory concentration (IC50) of the compounds, which is a measure of their potency. Kinetic studies are also performed to understand the type of inhibition (e.g., competitive, non-competitive, or mixed-type), providing further insight into the mechanism of action. d-nb.info

Receptor Binding Profiling and Selectivity Studies

Derivatives of Quinazoline, 2,4-bis(methylthio)- have been investigated for their potential to modulate the activity of sirtuins, a class of proteins that play crucial roles in cellular regulation. googleapis.com Specifically, compounds such as 2,4-bis(methylthio)quinazoline-8-carboxamide have been explored as modulators of sirtuin activity. googleapis.comgoogle.com

Sirtuins, including SIRT1, SIRT2, and SIRT3, are NAD-dependent deacetylases involved in gene silencing, and the regulation of transcription factors like p53 and those of the Forkhead box O (FoxO) class. googleapis.com The modulation of sirtuin activity by small molecules is a significant area of research for therapeutic applications in diseases such as cancer and metabolic disorders. google.comcymitquimica.com

The interaction of quinazoline derivatives with sirtuins can be quantified using various biochemical assays. A mass spectrometry-based assay, for instance, can be employed to determine the extent of deacetylation of a peptide substrate by the sirtuin enzyme in the presence of a modulating compound. googleapis.com Such assays can reveal whether a compound acts as an inhibitor or an activator of the enzyme. Sirtuin-modulating compounds may exhibit high binding affinity, with potential dissociation constants in the nanomolar to picomolar range (10⁻⁹ M to 10⁻¹² M). googleapis.com

While specific receptor binding profiles and broad selectivity studies for the parent compound, Quinazoline, 2,4-bis(methylthio)-, are not extensively detailed in the public domain, the activity of its derivatives suggests that the quinazoline scaffold can be a valuable pharmacophore for targeting sirtuins. The development of selective modulators is a key objective, as off-target effects can lead to undesirable biological outcomes.

Cellular Pathway Modulation in Controlled In Vitro Models

The biological effects of Quinazoline, 2,4-bis(methylthio)- and its derivatives are intrinsically linked to their ability to modulate cellular pathways. The engagement of these compounds with targets such as sirtuins can trigger a cascade of downstream events that influence cellular function and fate.

One of the key pathways affected by sirtuin modulation is the FoxO signaling pathway. googleapis.com SIRT1, for example, is known to deacetylate and consequently down-regulate the activity of FoxO transcription factors. googleapis.com These transcription factors are involved in the regulation of genes related to apoptosis, cell cycle arrest, and stress resistance. By modulating SIRT1 activity, quinazoline derivatives can therefore influence these critical cellular processes.

The investigation of cellular pathway modulation is typically conducted in controlled in vitro models, such as cultured human cell lines. These models allow for the detailed study of a compound's effect on specific signaling cascades in a reproducible manner. For instance, the impact of a quinazoline derivative on the FoxO pathway could be assessed by measuring the phosphorylation status or subcellular localization of FoxO proteins, or by quantifying the expression of their target genes.

Given that quinazoline and quinoline (B57606) derivatives are explored for their anticancer properties, it is plausible that their mechanism of action involves the modulation of pathways critical for cancer cell proliferation and survival. cymitquimica.com The study of these compounds in various cancer cell lines can elucidate their potential as therapeutic agents and provide insights into the specific cellular contexts in which they are most active.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

The precise chemical structure and properties of Quinazoline, 2,4-bis(methylthio)- are fundamental to understanding its reactivity and biological interactions. A suite of advanced spectroscopic techniques is employed to provide a comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For Quinazoline, 2,4-bis(methylthio)-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline ring system and the protons of the two methylthio groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitrogen atoms in the quinazoline ring and the sulfur atoms of the methylthio groups. libretexts.orgorganicchemistrydata.org The integration of the peak areas would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the coupling between adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. bhu.ac.inillinois.eduorganicchemistrydata.org Each unique carbon atom in Quinazoline, 2,4-bis(methylthio)- would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring and the methyl groups would be characteristic of their local electronic environment. nih.gov

| Predicted ¹H NMR Data for Quinazoline, 2,4-bis(methylthio)- |

| Proton |

| Aromatic-H |

| -SCH₃ |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

| Predicted ¹³C NMR Data for Quinazoline, 2,4-bis(methylthio)- |

| Carbon |

| Aromatic C (quaternary) |

| Aromatic C-H |

| -SCH₃ |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's mass, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For Quinazoline, 2,4-bis(methylthio)-, with a molecular formula of C₁₀H₁₀N₂S₂, the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the compound's identity and purity.

| HRMS Data for Quinazoline, 2,4-bis(methylthio)- |

| Molecular Formula |

| Calculated Exact Mass |

| Observed m/z |

| Note: The observed m/z may vary depending on the ionization method. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

In the IR spectrum of Quinazoline, 2,4-bis(methylthio)-, characteristic absorption bands would be expected for the C-H bonds of the aromatic ring and the methyl groups, the C=N and C=C bonds within the quinazoline ring system, and the C-S bonds of the methylthio groups. ucla.eduuobabylon.edu.iqlibretexts.orgudel.edu The absence of certain bands, such as a broad O-H or N-H stretch, can also provide important structural information.

| Characteristic IR Absorption Bands for Quinazoline, 2,4-bis(methylthio)- |

| Functional Group |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch (-SCH₃) |

| C=N Stretch |

| Aromatic C=C Stretch |

| C-S Stretch |

| Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Advanced Research Applications of Quinazoline, 2,4 Bis Methylthio As a Chemical Scaffold

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

Quinazoline (B50416), 2,4-bis(methylthio)- is a key starting material for the creation of intricate fused heterocyclic systems. These complex structures are of significant interest in drug discovery due to their potential to interact with various biological targets. nih.govnih.gov The methylthio groups at the 2 and 4 positions of the quinazoline ring are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of various functionalities and the construction of new ring systems.

One common strategy involves the sequential displacement of the methylthio groups with different nucleophiles. For instance, reaction with amines or hydrazines can lead to the formation of substituted quinazolines, which can then undergo further cyclization reactions to yield fused systems like triazoloquinazolines or pyrazoloquinazolines. nih.govzsmu.edu.ua These fused heterocycles have demonstrated a range of biological activities, including potent antileukemic and topoisomerase inhibitory effects. chemrxiv.orgnih.gov

Another approach involves the use of bifunctional reagents that can react with both methylthio groups, leading to the formation of a new ring fused to the quinazoline core. For example, reaction with a diketone in the presence of a base can lead to the formation of a fused pyrazine (B50134) or diazepine (B8756704) ring. The specific nature of the resulting fused system can be tailored by the choice of the bifunctional reagent and the reaction conditions. These synthetic strategies highlight the utility of Quinazoline, 2,4-bis(methylthio)- as a versatile platform for generating molecular diversity and accessing novel chemical space. ekb.eg

The synthesis of various fused heterocyclic systems starting from Quinazoline, 2,4-bis(methylthio)- is an active area of research, with new methodologies and applications continually being developed. researchgate.net The ability to readily modify the quinazoline core allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules, making this a valuable tool in the design of new therapeutic agents and functional materials. nih.gov

Development of Chemical Probes for Biological Research and Target Identification

The development of chemical probes is crucial for understanding complex biological processes and for identifying new drug targets. Quinazoline, 2,4-bis(methylthio)- and its derivatives have emerged as valuable scaffolds for the design of such probes. nih.gov The reactivity of the methylthio groups allows for the facile introduction of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which can be used to visualize and track the molecule's interaction with its biological target. mdpi.com

For example, a derivative of Quinazoline, 2,4-bis(methylthio)- can be synthesized with one of the methylthio groups replaced by a linker attached to a fluorescent molecule. This fluorescent probe can then be used in cellular imaging studies to determine the subcellular localization of its target protein. Similarly, a biotinylated derivative can be used in pull-down assays to isolate and identify the protein target from a complex mixture of cellular proteins.

Furthermore, the quinazoline scaffold itself often possesses inherent biological activity, which can be exploited in the design of activity-based probes. nih.gov These probes typically contain a reactive group that forms a covalent bond with the target protein upon binding, allowing for the specific and irreversible labeling of the target. This approach has been successfully used to identify and characterize various enzymes, including kinases and proteases. nih.gov

The versatility of the Quinazoline, 2,4-bis(methylthio)- scaffold, coupled with the ability to introduce a wide range of functionalities, makes it an ideal platform for the development of sophisticated chemical probes for biological research. nih.gov These probes are instrumental in elucidating the mechanisms of action of drugs, identifying new therapeutic targets, and advancing our understanding of fundamental biological processes.

Applications in Material Science, Sensing, or Other Non-Biological Fields (if academically relevant)

While the primary focus of research on Quinazoline, 2,4-bis(methylthio)- and its derivatives has been in the biomedical field, there is growing interest in their potential applications in material science and sensing. The planar and aromatic nature of the quinazoline ring system, combined with the ability to introduce various functional groups, makes these compounds attractive candidates for the development of novel organic materials.

For instance, the introduction of chromophoric or fluorophoric groups onto the quinazoline scaffold can lead to the creation of new dyes and pigments with unique optical properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to tune the electronic properties of the quinazoline core through substitution allows for the rational design of materials with specific absorption and emission characteristics.

In the field of sensing, quinazoline derivatives can be designed to act as chemosensors for the detection of specific ions or molecules. This can be achieved by incorporating a recognition moiety into the quinazoline scaffold that selectively binds to the target analyte. Upon binding, a change in the optical or electrochemical properties of the quinazoline derivative can be observed, providing a detectable signal. For example, a quinazoline-based sensor could be developed for the detection of heavy metal ions in environmental samples.

While the exploration of Quinazoline, 2,4-bis(methylthio)- in non-biological fields is still in its early stages, the inherent properties of this chemical scaffold suggest a promising future for its use in the development of advanced materials and sensing technologies. Further research in this area is likely to uncover new and exciting applications for this versatile class of compounds.

Future Directions and Unresolved Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Thioquinazolines

The synthesis of quinazoline (B50416) derivatives has been a subject of extensive research. scispace.comnih.gov Traditional methods for preparing 2,4-disubstituted quinazolines often begin with materials like 2,4-dichloroquinazolines, which are then reacted with appropriate nucleophiles. frontiersin.orgmdpi.com For instance, the synthesis of 2,4-bis-substituted quinazolines can be achieved from substituted benzonitriles, which undergo nitration, reduction, and cyclization to form a quinazoline dione (B5365651), followed by chlorination and substitution. nih.gov

However, many of these conventional routes involve harsh reagents, multi-step processes, and the generation of significant chemical waste. The future of thioquinazoline synthesis lies in the development of more sustainable and efficient methodologies. This includes the exploration of:

One-pot reactions: Combining multiple synthetic steps into a single operation to reduce solvent usage, energy consumption, and purification efforts.

Catalytic systems: Utilizing novel metal-based or organocatalysts to achieve higher efficiency and selectivity under milder conditions. Copper-catalyzed reactions, for example, have shown promise in the synthesis of other quinazoline derivatives. nih.gov

Green solvents and energy sources: Employing environmentally benign solvents like water or ionic liquids, and utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy costs. nih.gov

Flow chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability.

A significant opportunity exists in developing direct C-H functionalization methods for the quinazoline core to introduce thioether groups, bypassing the need for pre-functionalized starting materials like haloquinazolines.

Exploration of Underinvestigated Chemical Reactivity Patterns

The chemical reactivity of the quinazoline ring is well-documented, with the C4 position being particularly susceptible to nucleophilic attack. scispace.com In 2,4-dihaloquinazolines, both positions are reactive towards nucleophiles. scispace.com For Quinazoline, 2,4-bis(methylthio)-, the two methylthio groups are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. A systematic investigation into the relative reactivity of the C2 and C4 positions in this specific compound is an area ripe for exploration.

Future research should focus on:

Selective Functionalization: Developing conditions to selectively replace one of the two methylthio groups, allowing for the synthesis of asymmetrical 2,4-disubstituted quinazolines. This would vastly expand the chemical space accessible from this scaffold.

Oxidation Chemistry: Investigating the controlled oxidation of the thioether moieties to the corresponding sulfoxides and sulfones. These oxidized derivatives would have different electronic properties and solubility, potentially leading to novel biological activities or serving as more reactive intermediates for further transformations.

Metal-Catalyzed Cross-Coupling: Exploring the utility of the methylthio groups as coupling partners in reactions like Suzuki, Stille, or Sonogashira couplings, which are typically performed with halides or triflates. Success in this area would provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Rearrangement Reactions: Investigating the possibility of Smiles or other intramolecular rearrangement reactions, which could lead to novel heterocyclic scaffolds.

Integration of Advanced Computational Methods for De Novo Design

The use of computational tools has become indispensable in modern drug discovery. For the quinazoline scaffold, a variety of in silico techniques have been successfully applied to design and optimize inhibitors for numerous biological targets. nih.gov

Future research integrating computational methods for the de novo design of derivatives based on Quinazoline, 2,4-bis(methylthio)- should include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Building robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help elucidate the structural requirements for a desired biological activity. tandfonline.comnih.gov These models can guide the rational design of new derivatives with enhanced potency.

Molecular Docking and Dynamics: Utilizing molecular docking to predict the binding modes of novel thioquinazoline derivatives within the active sites of target proteins. frontiersin.orgnih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complexes, providing insights into the binding thermodynamics and key interactions. nih.govnih.gov

Fragment-Based and Scaffold Hopping Approaches: Employing computational methods to replace or modify the methylthio groups or the quinazoline core with other chemical fragments to discover novel scaffolds with improved drug-like properties. tandfonline.comnih.gov This can lead to the identification of compounds with entirely new intellectual property space.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds at an early stage. tandfonline.comnih.gov This helps in prioritizing the synthesis of compounds with a higher probability of success in later developmental stages.

These computational strategies have been successfully used to design quinazoline-based inhibitors for targets like cyclin-dependent kinase 2 (CDK2), FAK/PLK1, and PARP10. tandfonline.comnih.govnih.gov

Discovery of Highly Selective Molecular Tools for Biological Systems

Molecular probes are essential tools for dissecting complex biological pathways. The quinazoline scaffold has already served as the basis for developing such tools, including fluorescent probes for α1-adrenergic receptors. nih.gov Thioquinazoline derivatives have also shown interesting biological activities, including antiviral and antifungal properties. nih.govnih.gov

The unique properties of the sulfur atoms in Quinazoline, 2,4-bis(methylthio)- make it an attractive starting point for developing highly selective molecular tools. Future opportunities include:

Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides, diazirines) into the quinazoline scaffold could allow for the creation of photoaffinity probes. These probes can be used to covalently label and identify the specific protein targets of a bioactive compound within a complex biological system.

Fluorescent Probes: Attaching fluorophores to the quinazoline core, potentially by replacing one of the methylthio groups, could lead to the development of new fluorescent probes for visualizing specific enzymes or receptors in living cells. nih.gov

Biotinylated Probes for Target Pull-Down: The synthesis of biotin-tagged derivatives would enable affinity-based pull-down experiments to isolate and identify binding partners from cell lysates, a crucial step in target validation.

Selective Enzyme Inhibitors: Given the broad range of kinases and other enzymes inhibited by quinazoline derivatives, a focused library based on the 2,4-dithio-substituted scaffold could be screened to identify highly selective inhibitors for understudied enzymes, thereby creating valuable tools for chemical biology research. mdpi.com

Multitargeting Approaches in Chemical Biology Research with Quinazoline Scaffolds

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple redundant signaling pathways. nih.gov Consequently, the design of single molecules that can modulate multiple targets, known as multitarget or polypharmacological agents, has emerged as a promising strategy. rsc.org

The quinazoline scaffold is exceptionally well-suited for this approach and has been the foundation for numerous dual or multi-target inhibitors. nih.govnih.gov For example, quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR, as well as dual inhibitors of HDAC and PI3K. nih.govmdpi.com

Future research in this area should leverage the Quinazoline, 2,4-bis(methylthio)- scaffold to:

Design Novel Dual-Target Inhibitors: Systematically modify the 2- and 4-positions to incorporate pharmacophores known to bind to different, disease-relevant targets. For instance, one methylthio group could be replaced with a moiety targeting a specific kinase, while the other is modified to interact with a different protein family, such as histone deacetylases (HDACs). nih.gov

Combat Drug Resistance: Develop multi-target agents that can simultaneously block a primary oncogenic pathway and a pathway known to mediate acquired resistance. For example, targeting both EGFR and c-Met, or both tubulin and receptor tyrosine kinases (RTKs). nih.gov

Explore Synergistic Target Combinations: Use a multi-target approach to inhibit proteins that have a synergistic effect when blocked simultaneously. The combination of anti-angiogenic and cytotoxic activity in a single molecule is a validated strategy. nih.govnih.gov

Molecular Hybridization: Continue to explore the strategy of molecular hybridization, where the quinazoline scaffold is fused or linked to other known bioactive heterocyclic systems to create novel chemical entities with multi-faceted biological profiles. rsc.org

By pursuing these avenues, researchers can unlock the full potential of the quinazoline scaffold, leading to the development of next-generation therapeutic agents and sophisticated molecular tools for biological research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-bis(methylthio)quinazoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting ortho-aminobenzonitrile derivatives with carbon disulfide in pyridine at elevated temperatures (70°C), followed by alkylation with methyl iodide or methyl bromide in the presence of a base like K₂CO₃. Optimizing solvent polarity, reaction time, and stoichiometry of alkylating agents can enhance yield. For example, using anhydrous conditions reduces side reactions like hydrolysis .

Q. How is the structural characterization of 2,4-bis(methylthio)quinazoline validated in experimental settings?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm methylthio (-SCH₃) substituents at positions 2 and 3.

- High-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., exact mass 246.025 g/mol for C₁₀H₁₀N₂S₂) .

- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for related thiophene-substituted quinoxalines .

Q. What are the primary biological targets or assays used to evaluate 2,4-bis(methylthio)quinazoline in early-stage drug discovery?

- Methodological Answer : Anti-proliferative activity is assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), while antibacterial efficacy is tested against drug-resistant strains (e.g., MRSA) using broth microdilution. Dose-response curves and IC₅₀/EC₅₀ values are critical for prioritization .

Advanced Research Questions

Q. How do substituent variations at the 2- and 4-positions of quinazoline impact biological activity, and what computational tools support this analysis?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP, molar refractivity, and electronic parameters (Hammett constants) to correlate substituent effects. For instance, replacing methylthio with bulkier groups (e.g., butylthio) reduces antibacterial activity due to steric hindrance, as shown in derivatives 3a-f . Molecular docking (AutoDock Vina) can predict binding modes to targets like DNA gyrase or kinases .

Q. What mechanistic insights explain the contradictory activity data of 2,4-bis(methylthio)quinazoline across different studies?

- Methodological Answer : Discrepancies may arise from:

- Solubility differences : Methylthio groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Use logD measurements (pH 7.4) and DMSO/PBS solubility assays to clarify .

- Off-target effects : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies non-specific interactions. Cross-validate with genetic knockdown models (e.g., siRNA) .

Q. How can in silico ADMET predictions guide the optimization of 2,4-bis(methylthio)quinazoline derivatives for preclinical development?

- Methodological Answer : Employ tools like SwissADME and ProTox-II to predict:

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition).

- Toxicity : Ames test alerts for mutagenicity.

- Bioavailability : Rule-of-five violations (e.g., molecular weight >500). For example, derivatives with -OCH₃ substituents show improved hepatic microsomal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.